molecular formula C6H14Cl2N2 B2454410 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride CAS No. 1187932-51-9

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride

Cat. No.: B2454410
CAS No.: 1187932-51-9
M. Wt: 185.09
InChI Key: HTRKDYSITJJNHZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride (CAS 1187932-51-9) is a bicyclic amine compound supplied as a dihydrochloride salt. With a molecular formula of C6H14Cl2N2 and a molecular weight of 185.09 g/mol, this chemical is a valuable building block in organic synthesis and medicinal chemistry research . The compound is typically characterized as a white to almost white powder . Researchers utilize this and related azabicyclo structures as key intermediates in the preparation of various pharmacologically active compounds . For example, structurally similar molecules have been investigated in the development of analgesics and anti-inflammatory agents, highlighting the potential of this scaffold in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, noting the associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others . For specific handling and storage conditions, please consult the safety data sheet.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKDYSITJJNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride typically involves the reaction of a suitable bicyclic precursor with amine groups under controlled conditions. One common method includes the reduction of a bicyclic ketone followed by amination and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the precursor compounds are subjected to high-pressure hydrogenation and catalytic reduction. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, which is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structural Characteristics

The compound is characterized by a seven-membered ring containing a nitrogen atom, which contributes to its basicity and reactivity. The presence of the amine functional group allows for nucleophilic substitutions and protonation reactions, making it a valuable candidate for various biological interactions and enzymatic processes .

Cholinergic Signaling

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride has been studied for its potential as a selective muscarinic agonist . This property may make it useful in treating cognitive disorders such as Alzheimer's disease, where cholinergic signaling is disrupted . The compound's ability to selectively bind to muscarinic receptors could lead to advancements in therapies aimed at enhancing memory and learning processes.

Anticancer Research

Recent studies have highlighted the potential of bicyclic compounds similar to this compound in anticancer applications . For instance, novel bicyclo[2.2.1]heptane derivatives have been identified as selective antagonists for CXCR2, demonstrating significant anti-cancer metastatic activity . This suggests that compounds with similar structural motifs may be explored further for their therapeutic efficacy against cancer.

Neuroprotective Effects

Research indicates that compounds with structural similarities to this compound exhibit neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases . The unique stereochemistry of this compound may confer distinct pharmacological properties compared to other bicyclic amines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including methods such as nucleophilic substitution and palladium-catalyzed reactions . These synthetic pathways are critical for producing sufficient quantities of the compound for biological testing and application development.

Table: Comparison of Related Compounds

Compound NameStructure TypeNotable Biological Activity
7-Azabicyclo[2.2.1]heptaneBicyclic amineSimilar structure; less functionalized
1-Azabicyclo[3.3.0]octaneBicyclic amineLarger ring size; different biological activity
1-PyrrolidinylcyclopentanolCyclic amineContains a five-membered ring; different reactivity
2-MethylpiperidinePiped-like structureAntidepressant effects

Interaction Studies

Interaction studies are essential for elucidating the pharmacodynamics of this compound, particularly regarding its binding affinity to various receptors involved in cholinergic signaling pathways . High-throughput screening methods are often employed to assess multiple compounds simultaneously against various biological targets, aiding in the identification of promising candidates for further study.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. In receptor binding studies, it acts as a ligand, binding to receptor sites and modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is unique due to its specific placement of the amine group, which influences its reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Biological Activity

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom integral to its seven-membered ring, which influences its reactivity and biological interactions. The amine functional group is pivotal for its nucleophilic properties, allowing it to engage in various enzymatic reactions within biological systems.

Biological Activity Spectrum

Research indicates that this compound exhibits several biological activities, particularly in relation to receptor interactions and enzymatic inhibition:

  • Receptor Binding : The compound has been studied for its affinity to nicotinic acetylcholine receptors (nAChRs), similar to epibatidine analogs, which are known for their analgesic properties but also exhibit toxicity .
  • Analgesic Effects : Analogous compounds have shown significant analgesic effects, making this compound a candidate for pain management therapies .
  • Neuroprotective Properties : Some derivatives demonstrate neuroprotective effects, potentially beneficial in neurodegenerative diseases .

The mechanism of action involves the interaction of the amine group with specific molecular targets, facilitating hydrogen bonding and electrostatic interactions that modulate protein and enzyme activity. This interaction is crucial for understanding the pharmacodynamics of the compound and its derivatives.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions, including:

  • Aza Diels-Alder Reaction : This method constructs the bicyclic framework effectively.
  • Nucleophilic Substitution Reactions : These reactions allow for the introduction of various functional groups that can enhance biological activity.

Table 1 summarizes various synthetic approaches:

Synthesis MethodDescription
Aza Diels-Alder ReactionConstructs the bicyclic structure
Nucleophilic SubstitutionIntroduces functional groups for enhanced activity
BrominationProduces reactive intermediates for further synthesis

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Analgesic Properties : Research demonstrated that derivatives exhibit significant analgesic effects in animal models, suggesting potential therapeutic applications in pain management .
  • Neuroprotective Activity : A study focusing on neuroprotection found that certain analogs could reduce neuronal damage in models of neurodegeneration, indicating a promising avenue for treatment strategies .
  • Receptor Affinity Assessment : High-throughput screening methods have been employed to evaluate the binding affinity of this compound to various receptors, revealing its potential as a lead compound in drug development.

Q & A

Q. What are the key structural features and stereochemical considerations of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride?

The compound features a bicyclic scaffold with a nitrogen atom at position 1 and an amine group at position 3. Its molecular formula is C₆H₁₂N₂ (MW: 112.17 g/mol), and it exists as a dihydrochloride salt to enhance stability and solubility. Stereoisomerism is critical: the endo and exo configurations (e.g., (1R,3S,4S)-rel vs. (1R,3R,4S)-rel) significantly impact reactivity and intermolecular interactions. Chiral centers at positions 1, 3, and 4 necessitate enantioselective synthesis or separation techniques .

Q. What synthetic methodologies are employed for preparing 1-Azabicyclo[2.2.1]heptan-3-amine derivatives?

Enantioselective synthesis often employs dynamic kinetic resolution (DKR) or asymmetric catalysis. For example, palladium-catalyzed cyclization or photoredox strategies can construct the bicyclic framework, while chiral auxiliaries or enzymes resolve stereoisomers. Post-synthetic modifications, such as amine protection/deprotection, are used to generate the dihydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

Store at +5°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, as hygroscopicity may degrade the dihydrochloride form. Use desiccants and monitor purity via HPLC or NMR periodically .

Q. What analytical techniques are recommended for assessing purity and stereoisomeric composition?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with polar organic mobile phases to resolve endo/exo isomers.
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., in D₂O) identifies proton environments and confirms salt formation.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and salt stoichiometry .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?

The dihydrochloride form improves aqueous solubility (critical for in vitro assays) and thermal stability. Salt formation lowers the pKa of the amine group, enhancing bioavailability in physiological conditions. Comparative studies using differential scanning calorimetry (DSC) and X-ray crystallography reveal distinct lattice energies and hydration states .

Q. What strategies mitigate racemization during synthesis of stereoisomerically pure derivatives?

  • Low-Temperature Reactions : Reduce thermal energy to prevent chiral inversion.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands in asymmetric hydrogenation to maintain stereochemical integrity .

Q. How can dynamic kinetic resolution (DKR) optimize enantioselective synthesis?

DKR combines in situ racemization of undesired enantiomers with selective crystallization. For example, a ruthenium catalyst racemizes intermediates while a chiral catalyst (e.g., Jacobsen’s thiourea) drives asymmetric cyclization. This approach achieves >95% enantiomeric excess (ee) and reduces waste .

Q. What role does this compound play in medicinal chemistry research?

Its rigid bicyclic structure mimics bioactive alkaloids, making it a scaffold for nicotinic acetylcholine receptor (nAChR) ligands or enzyme inhibitors. Derivatives like 3-Aminoquinuclidine dihydrochloride (a structural analog) show activity as serotonin receptor modulators, guiding SAR studies .

Q. How do stereoisomers affect biological activity in receptor-binding assays?

Endo isomers often exhibit higher binding affinity due to optimal spatial alignment with hydrophobic pockets in receptors (e.g., nAChR). Computational docking (using AutoDock Vina) and surface plasmon resonance (SPR) validate stereospecific interactions .

Q. What computational methods predict the stability of dihydrochloride salts in formulation studies?

Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM model salt dissociation in aqueous media. Pair distribution function (PDF) analysis correlates crystal packing with hygroscopicity, guiding excipient selection .

Methodological Notes

  • Stereochemical Analysis : Always use circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm absolute configuration.
  • Salt Synthesis : Titrate the free base with HCl in anhydrous ethanol, monitoring pH until precipitation. Isolate via vacuum filtration and characterize by elemental analysis .
  • Safety Protocols : Wear nitrile gloves and safety goggles. Use fume hoods during synthesis to avoid inhalation of HCl vapors .

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